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molecular formula C7H6O3S B8758636 2-Hydroxy-5-mercaptobenzoic acid CAS No. 58765-12-1

2-Hydroxy-5-mercaptobenzoic acid

Cat. No. B8758636
M. Wt: 170.19 g/mol
InChI Key: QTCQXOXUIPNFNH-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

6a was prepared from 5a (0.50 g; 2.0 mmol) using the method described in the synthesis of 7c, without alkylation with dimethyl sulfate
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
7c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[CH:7][C:8]([OH:15])=[C:9]([CH:14]=1)[C:10]([O:12]C)=[O:11])(=O)=O.S(OC)(OC)(=O)=O>>[OH:15][C:8]1[CH:7]=[CH:6][C:5]([SH:2])=[CH:14][C:9]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)O
Step Two
Name
7c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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